N-(2,4-dimethylphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
CAS No.: 1040656-87-8
Cat. No.: VC11941796
Molecular Formula: C21H19N3O2S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040656-87-8 |
|---|---|
| Molecular Formula | C21H19N3O2S |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H19N3O2S/c1-12-8-9-16(13(2)10-12)23-18(25)11-24-14(3)22-19-15-6-4-5-7-17(15)27-20(19)21(24)26/h4-10H,11H2,1-3H3,(H,23,25) |
| Standard InChI Key | CDAIVEDEIRTMDB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C)C |
Introduction
N-(2,4-dimethylphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a complex organic compound featuring a unique tricyclic structure that includes a thia-diazatricyclo framework. This compound is classified as an organic heterocyclic compound due to the presence of nitrogen and sulfur atoms within its cyclic structure, which contributes to its potential biological activity and applications in medicinal chemistry research.
Synthesis and Analytical Techniques
The synthesis of N-(2,4-dimethylphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide involves several steps typical of organic synthesis. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are often employed to monitor reaction progress and confirm product identity.
Synthesis Steps:
-
Starting Materials: Typically involve commercially available reagents.
-
Reaction Conditions: Careful control of temperature, pH, and solvent choice is crucial.
-
Purification: Techniques like recrystallization or chromatography may be used.
Potential Applications and Biological Activity
Compounds with similar structures often exhibit activities such as inhibition of specific enzymes or modulation of signaling pathways in cellular systems. The unique tricyclic architecture of N-(2,4-dimethylphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide suggests potential applications in medicinal chemistry, particularly in areas where complex heterocyclic compounds are known to interact with biological targets.
Potential Biological Targets:
-
Enzyme Inhibition: Compounds with similar structures may inhibit specific enzymes.
-
Signaling Pathway Modulation: Interaction with cellular signaling pathways is possible.
Comparison with Related Compounds
Several compounds share structural features with N-(2,4-dimethylphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide, including other thia-diazatricyclo derivatives. These compounds often exhibit diverse biological activities due to their complex structures.
Comparison Table:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3,5-dimethylphenyl)-2-{6-oxo-8-thia... | Similar thiazole structure | Different phenyl substitution |
| 4-hydroxy-N-(2-methylphenyl)-quinoline... | Hydroxy group enhances reactivity | Quinoline ring instead of tricyclic |
| N-(4-methylpyridinyl)-acetaminophen... | Pyridine ring adds electron density | Different heterocyclic system |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume